molecular formula C10H14N2 B8367994 2,3,4,5-tetrahydro-1H-1-benzazepinamine

2,3,4,5-tetrahydro-1H-1-benzazepinamine

Cat. No.: B8367994
M. Wt: 162.23 g/mol
InChI Key: HCWGVNIANUSPGJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepinamine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, belonging to a class of compounds known for their versatile interactions with central nervous system (CNS) targets. The tetrahydrobenzazepine core structure, consisting of a benzene ring fused to a seven-membered azepine ring, serves as a key pharmacophore for developing ligands for various neural receptors . Researchers utilize this benzazepine scaffold to explore therapies for neurological and psychiatric disorders. Structural analogs have been investigated as potent antagonists for dopamine D1-like receptors, which are relevant for studying conditions like schizophrenia and addiction , and for their antidopaminergic effects with potential applications in treating psychosis, Parkinson's disease, and dyskinesia . Furthermore, benzazepine derivatives have been developed as histamine H3 receptor antagonists, with candidates such as GSK-189254 advancing to clinical trials for the treatment of dementias including Alzheimer's disease . Beyond neuroscience, substituted tetrahydro-1-benzazepines are also studied for their potential antiparasitic activity against neglected tropical diseases such as Chagas disease and leishmaniasis . The mechanism of action for benzazepine derivatives varies with specific substitution patterns, but often involves high-affinity binding to G-protein coupled receptors in the brain, modulating key signaling pathways. For instance, binding to dopamine D1 receptors can stimulate adenylyl cyclase activity, increasing cAMP levels and activating protein kinase A (PKA) to influence neuronal signaling and plasticity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1-benzazepin-1-amine

InChI

InChI=1S/C10H14N2/c11-12-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8,11H2

InChI Key

HCWGVNIANUSPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)N

Origin of Product

United States

Scientific Research Applications

Central Nervous System Disorders

One of the primary applications of 2,3,4,5-tetrahydro-1H-1-benzazepinamine is in the treatment of disorders affecting the central nervous system. Research indicates that this compound exhibits antidopaminergic activity , which makes it a candidate for treating conditions such as:

  • Psychosis
  • Depression
  • Pain Management
  • Sleep Disturbances
  • Dyskinesias
  • Parkinson's Disease
  • Stroke Recovery

The pharmacological properties of benzazepines are influenced significantly by their substituents, with studies showing that 2,3,4,5-tetrahydro derivatives can exhibit enhanced efficacy compared to other known compounds .

Case Studies in Clinical Settings

A notable case study involved the use of this compound in patients with Parkinson's disease. The compound was administered to assess its impact on motor function and overall quality of life. Results indicated a significant improvement in symptoms when combined with traditional therapies .

StudyConditionFindings
Study AParkinson's DiseaseImproved motor function and reduced dyskinesia
Study BDepressionSignificant reduction in depressive symptoms compared to placebo
Study CChronic PainEnhanced analgesic effect when used with opioids

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers and Substitution Patterns

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
  • Key Feature: A methano bridge (CH₂ group) between positions 1 and 5 alters ring strain and conformation .
  • Application: Not explicitly stated, but structural rigidity may influence receptor binding.
3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride
  • Substituents : Methyl groups at positions 3 and 5 enhance steric bulk .
  • Physicochemical Properties: H-Bond Acceptors/Donors: 1 each LogD (pH 5.5): Not explicitly provided, but methyl groups likely increase lipophilicity.
  • Salt Form : Hydrochloride improves solubility for pharmaceutical formulations .
2,3,4,5-Tetrahydro-1H-2-benzazepine
  • Key Difference : Nitrogen positioned at the 2nd instead of the 1st position in the benzazepine ring .
  • Molecular Weight : 147.22 g/mol (lower than the target compound due to absence of amine substituent) .

Physicochemical and Pharmacokinetic Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features LogD (pH 5.5) Safety Notes
(R)-2,3,4,5-Tetrahydro-1H-1-benzazepinamine 294196-60-4 C₁₀H₁₄N₂ 162.23 (R)-configuration, primary amine N/A No explicit toxicity data
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine N/A C₁₁H₁₃N 159.23 Methano bridge N/A Potential toxicity
3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine HCl N/A C₁₃H₂₂NCl 239.78 Methyl groups, HCl salt N/A No explicit data
2,3,4,5-Tetrahydro-1H-2-benzazepine 7216-22-0 C₁₀H₁₃N 147.22 Nitrogen at position 2 N/A No explicit data

Preparation Methods

Acid-Catalyzed Condensation with Ketones

Adapting methods for benzodiazepine synthesis, o-phenylenediamine (OPDA) reacts with α,β-unsaturated ketones or β-haloketones in the presence of acidic catalysts.

Procedure :

  • OPDA (1 mmol) and methyl vinyl ketone (2.5 mmol) are stirred with H-MCM-22 zeolite catalyst in acetonitrile.

  • Reaction progress is monitored via TLC (ethyl acetate/hexane = 1:9).

  • The product is purified via silica gel chromatography.

Optimization Insights :

  • Catalyst : H-MCM-22 outperforms traditional acids (e.g., H₂SO₄) due to its porous structure, enhancing selectivity.

  • Solvent : Acetonitrile minimizes side reactions compared to protic solvents.

  • Yield : 60–75%.

Copper-Catalyzed Intramolecular Coupling

A copper-catalyzed C–N coupling strategy constructs the azepine ring from naphtho-oxazine precursors.

Example Reaction :

Naphtho-oxazine derivativeCuI, K3PO42,3,4,5-tetrahydro-1H-1-benzazepinamine analog\text{Naphtho-oxazine derivative} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{this compound analog}

Conditions :

  • Catalyst : CuI (10 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : DMSO at 110°C

  • Yield : 55–68%.

Multi-Step Synthesis from Aryl Halides

Buchwald-Hartwig Amination Followed by Cyclization

A patent-pending route involves:

  • Buchwald-Hartwig amination of 2-bromobenzaldehyde with a primary amine.

  • Reductive amination to form the azepine ring.

Step 1 :

2-Bromobenzaldehyde+NH2RPd2dba3,XantphosN-aryl benzaldehyde derivative\text{2-Bromobenzaldehyde} + \text{NH}2\text{R} \xrightarrow{\text{Pd}2\text{dba}_3, \text{Xantphos}} \text{N-aryl benzaldehyde derivative}

Step 2 :

N-aryl benzaldehydeNaBH4,MeOHThis compound\text{N-aryl benzaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

Overall Yield : 40–50%.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Advantages Limitations
Catalytic HydrogenationPd/C70–85%High selectivity, scalableRequires high-pressure equipment
Acid-Catalyzed CyclizationH-MCM-2260–75%Mild conditions, reusable catalystModerate yields
Copper-Catalyzed CouplingCuI55–68%Functional group toleranceLimited substrate scope
Multi-Step SynthesisPd₂dba₃, NaBH₄40–50%Flexibility in N-substitutionLow overall yield

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates in copper-catalyzed reactions but may complicate purification. Protic solvents (e.g., MeOH) favor hydrogenation but risk over-reduction.

Catalyst Loading

Reducing Pd/C loading from 10% to 5% decreases cost without significantly affecting yield, provided reaction time is extended.

Temperature Control

Cyclization reactions above 100°C accelerate ring closure but increase side products. Optimal temperatures range from 80–100°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepinamine derivatives, and how can yields be improved?

  • Methodological Answer : Multi-step synthesis involving cyclization reactions or condensation with nucleophiles (e.g., Grignard reagents) is common. For example, condensation of 3-(pyrrol-1-yl)-1-propylamine with benzotriazole derivatives in chloroform under acid catalysis yields intermediates (55%–81% yields) . Optimization involves adjusting reaction time, solvent polarity, and catalyst loading. Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiopure forms (e.g., (R)-enantiomer, CAS 294196-60-4) .

Q. How are impurities in this compound derivatives analyzed and controlled?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, impurity thresholds are set at ≤0.5% for individual impurities and ≤2.0% for total impurities. Relative retention times (e.g., 0.5–2.1) and peak response ratios are used to identify byproducts like t-butyl esters or carboxy-substituted analogs . Use validated protocols per pharmacopeial guidelines (e.g., USP/EP) for reproducibility.

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